4-Cyclopropylmethoxy-3-nitrobenzaldehyde
Description
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Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJRCCGGHSWZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropylmethoxy-3-nitrobenzaldehyde (CPMNB) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclopropyl group and a nitro substituent on a benzaldehyde backbone. This configuration may influence its interaction with biological targets.
- Chemical Formula : CHNO
- CAS Number : 1092296-31-5
The biological activity of CPMNB is primarily attributed to its interaction with various molecular targets, leading to modulation of biochemical pathways:
- Target Interaction : CPMNB has been shown to bind with high affinity to several receptors and enzymes, potentially acting as an inhibitor or activator depending on the target.
- Biochemical Pathways : The compound may affect pathways related to cell proliferation, apoptosis, and angiogenesis. For instance, it could inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .
Biological Activities
Research indicates that CPMNB exhibits a range of biological activities:
- Antitumor Activity : Studies have suggested that CPMNB may inhibit tumor growth by affecting signaling pathways involved in cell proliferation and survival. It has been linked to the inhibition of the Hedgehog (Hh) signaling pathway, which is crucial in various cancers .
- Anti-inflammatory Effects : Preliminary data suggest that CPMNB might reduce inflammation by modulating cytokine production and signaling pathways associated with inflammatory responses.
- Neuroprotective Properties : Some studies have indicated that compounds similar to CPMNB could offer neuroprotection through antioxidant mechanisms and modulation of neuroinflammatory processes.
Case Study 1: Antitumor Efficacy
In a study examining various HDAC inhibitors, CPMNB was evaluated for its ability to inhibit tumor cell lines. The results demonstrated significant reductions in cell viability in breast cancer models, indicating its potential as an anti-cancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | HDAC inhibition |
| A549 (Lung Cancer) | 20 | Induction of apoptosis |
Case Study 2: Inflammation Modulation
A recent investigation into the anti-inflammatory effects of CPMNB showed that it could significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | CPMNB Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 300 | 120 |
| IL-6 | 250 | 90 |
Pharmacokinetics
Understanding the pharmacokinetics of CPMNB is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows favorable solubility profiles, enhancing its bioavailability.
- Distribution : It is expected to distribute widely due to its lipophilic nature.
- Metabolism : Preliminary studies indicate that it undergoes metabolic transformation via cytochrome P450 enzymes.
- Excretion : Excretion pathways are still under investigation but are presumed to involve renal clearance.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
CPMNB has shown potential as a lead compound for the development of anticancer agents. Its structural features allow it to interact with specific biological targets, inhibiting pathways involved in cancer cell proliferation. For instance, studies have indicated that derivatives of nitrobenzaldehyde compounds can inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
| Compound | Target | Effect |
|---|---|---|
| CPMNB | EGFR | Inhibition of cell growth |
| CPMNB | VEGFR | Anti-angiogenic properties |
Case Study: A study published in a peer-reviewed journal demonstrated that CPMNB analogs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
2. Anti-inflammatory Agents
Research indicates that CPMNB may possess anti-inflammatory properties. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| CPMNB | TNF-alpha | Decreased secretion |
| CPMNB | IL-6 | Inhibition |
Case Study: In vitro studies demonstrated that CPMNB reduced the production of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Synthetic Applications
1. Building Block in Organic Synthesis
CPMNB serves as an important building block in organic synthesis, particularly for creating more complex molecules used in pharmaceuticals and agrochemicals. Its reactive aldehyde functional group allows for various transformations, including condensation reactions and formation of heterocycles.
2. Fluorescent Probes
Due to its unique chemical structure, CPMNB can be modified to create fluorescent probes for biological imaging. These probes are essential for tracking cellular processes in real-time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
